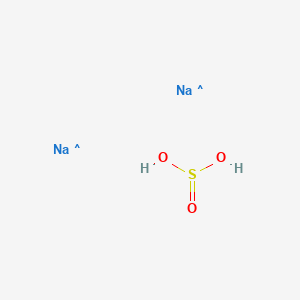
Sulfurous acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurous acid sodium salt, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, crystalline powder that is highly soluble in water, forming a slightly alkaline solution. This compound is commonly used as a reducing agent, preservative, and in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfurous acid sodium salt can be synthesized through the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:
[ \text{SO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]
This reaction involves bubbling sulfur dioxide gas through a solution of sodium hydroxide, resulting in the formation of sodium sulfite and water. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, sodium sulfite is produced by absorbing sulfur dioxide in a sodium carbonate (Na₂CO₃) solution. The reaction is as follows:
[ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ]
This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting sodium sulfite is then purified and crystallized for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfurous acid sodium salt undergoes several types of chemical reactions, including:
-
Oxidation: : Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or oxygen (O₂).
[ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
-
Reduction: : Sodium sulfite acts as a reducing agent and can reduce various compounds, such as iodine (I₂) to iodide (I⁻).
[ \text{Na}_2\text{SO}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{SO}_4 + 2\text{NaI} ]
-
Acid-Base Reactions: : Sodium sulfite reacts with acids to form sulfur dioxide gas and water.
[ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Sodium sulfite itself
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium iodide (NaI)
Acid-Base Reactions: Sodium chloride (NaCl), sulfur dioxide (SO₂), water (H₂O)
Applications De Recherche Scientifique
Sulfurous acid sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in various chemical reactions and as a preservative to prevent oxidation.
Biology: Employed in the preservation of biological samples and as an antimicrobial agent.
Medicine: Utilized in the pharmaceutical industry for the synthesis of certain drugs and as a preservative in medications.
Industry: Applied in the paper and pulp industry for bleaching and in water treatment processes to remove chlorine and other oxidizing agents.
Mécanisme D'action
The primary mechanism of action of sulphurous acid, sodium salt is its ability to act as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various applications, such as preventing oxidation in food preservation and reducing harmful compounds in water treatment.
Comparaison Avec Des Composés Similaires
Sulfurous acid sodium salt can be compared with other similar compounds, such as:
Sodium bisulfite (NaHSO₃): Similar reducing properties but is more acidic.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with similar reducing properties.
Sodium sulfate (Na₂SO₄): An oxidized form of sodium sulfite, used in detergents and as a drying agent.
Uniqueness
This compound is unique due to its balanced reducing properties and its ability to act as both a preservative and an antioxidant. Its versatility in various chemical reactions and industrial applications makes it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
10579-83-6 |
|---|---|
Formule moléculaire |
H2Na2O3S |
Poids moléculaire |
128.06 g/mol |
InChI |
InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
Clé InChI |
YKZJGZHPDUVUKN-UHFFFAOYSA-N |
SMILES |
OS(=O)O.[Na].[Na] |
SMILES canonique |
OS(=O)O.[Na].[Na] |
Key on ui other cas no. |
10579-83-6 |
Numéros CAS associés |
7757-83-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















